molecular formula C25H16Cl2N2S B2533726 (Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile CAS No. 478065-18-8

(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile

Cat. No. B2533726
CAS RN: 478065-18-8
M. Wt: 447.38
InChI Key: NSFMMORUFJSSBN-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C25H16Cl2N2S and its molecular weight is 447.38. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Biological Zn(II) Detection

Quinoline derivatives like QZ1 and QZ2 have been utilized as fluorescent probes for the detection of biological Zn(II). These compounds exhibit significant fluorescence enhancements upon Zn(II) coordination, making them suitable for selective Zn(II) detection over other biologically relevant metal cations and heavy metals. Their applications extend to in vivo imaging, as demonstrated in microscopy studies (Nolan et al., 2005).

Antimicrobial and Mosquito Larvicidal Activity

Quinoline-based compounds have shown promising antimicrobial and antifungal properties. A study on a series of quinoline derivatives revealed that these compounds exhibit good antibacterial and antifungal activity, which could be leveraged in the development of new antibiotics. Additionally, their mosquito larvicidal activity makes them candidates for controlling mosquito populations and managing vector-borne diseases (Rajanarendar et al., 2010).

Photophysical and Spectroscopic Properties

Quinoline-based ligands have been synthesized and studied for their photophysical properties. These compounds, with different substituents, show varied fluorescence intensities and quantum yields, making them potential candidates for applications in optical sensors and fluorescent probes (Hens et al., 2013).

Antitubercular Agents

Substituted pyridines and dihydro-6H-quinolin-5-ones, derived via variants of the Bohlmann-Rahtz Reaction, have been synthesized and evaluated for their antitubercular activity. This demonstrates the potential of quinoline derivatives in the treatment of tuberculosis, with some compounds showing promising activity against Mycobacterium tuberculosis (Kantevari et al., 2011).

Potential as Corrosion Inhibitors

Quinoxaline-based propanones, which are derivatives of quinolines, have been tested as inhibitors of mild steel corrosion in acidic environments. These compounds show potential in industrial applications for protecting metals against corrosion, thanks to their ability to form protective layers on metal surfaces (Olasunkanmi & Ebenso, 2019).

properties

IUPAC Name

(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Cl2N2S/c26-22-10-8-17(9-11-22)16-30-25-20(12-19-4-1-2-7-24(19)29-25)13-21(15-28)18-5-3-6-23(27)14-18/h1-14H,16H2/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFMMORUFJSSBN-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=C(C#N)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=C(\C#N)/C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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